An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine
An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, a chiral amine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide offers a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra. The analysis is grounded in established principles of NMR spectroscopy and supported by spectral data from closely related pyrazole derivatives and analogous chemical structures. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar compounds, providing both theoretical predictions and practical guidance for spectral acquisition and interpretation.
Introduction
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine is a chiral heterocyclic amine featuring a 1,3-disubstituted pyrazole ring. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The stereochemistry of the amine substituent introduces a critical element for molecular recognition and biological activity. Accurate structural elucidation and confirmation are therefore paramount in the development of any therapeutic agent based on this scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This guide delves into the expected ¹H and ¹³C NMR chemical shifts and coupling patterns for (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, providing a foundational understanding for its spectral characterization.
Predicted NMR Spectra and Interpretation
The predictions presented herein are based on the analysis of substituent effects on the pyrazole ring and known chemical shift ranges for aliphatic amines. Data from related compounds, such as 1-methylpyrazole, 3-amino-1-methyl-1H-pyrazole, and other N-alkylated pyrazoles, have been used to refine these predictions.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine is characterized by distinct signals corresponding to the pyrazole ring protons, the N-methyl group, the ethylamine side chain, and the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (pyrazole) | ~7.2 - 7.4 | d | ~2.0 - 2.5 | 1H |
| H-4 (pyrazole) | ~6.0 - 6.2 | d | ~2.0 - 2.5 | 1H |
| N-CH₃ (pyrazole) | ~3.8 - 4.0 | s | - | 3H |
| CH (ethanamine) | ~4.0 - 4.2 | q | ~6.5 - 7.0 | 1H |
| CH₃ (ethanamine) | ~1.4 - 1.6 | d | ~6.5 - 7.0 | 3H |
| NH₂ | ~1.5 - 2.5 | br s | - | 2H |
Justification of Predicted ¹H Chemical Shifts:
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Pyrazole Ring Protons (H-5 and H-4): In 1-substituted pyrazoles, the H-5 proton typically resonates downfield from the H-4 proton due to the deshielding effect of the adjacent nitrogen atom (N-1). The expected chemical shifts are in the aromatic region, with typical values for similar pyrazoles supporting the predicted ranges.[1][2] The characteristic coupling between H-4 and H-5 is a small doublet with a coupling constant (J) of approximately 2.0-2.5 Hz.
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N-Methyl Protons (N-CH₃): The methyl group attached to the N-1 of the pyrazole ring is expected to appear as a sharp singlet in the range of 3.8-4.0 ppm. This downfield shift is a consequence of the direct attachment to the electronegative nitrogen atom within the aromatic ring system.
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Methine Proton (CH): The proton on the chiral center of the ethanamine side chain is a methine proton. It is expected to be a quartet due to coupling with the adjacent methyl group protons. Its chemical shift is influenced by both the adjacent amino group and the pyrazole ring, placing it in the 4.0-4.2 ppm region.
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Methyl Protons (CH₃ of ethanamine): The three protons of the methyl group on the side chain will appear as a doublet, coupled to the methine proton, with a typical coupling constant of around 6.5-7.0 Hz.
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Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift and the broadness of this signal can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to proton exchange. In some cases, coupling to the adjacent methine proton may be observed, but often this is broadened to a singlet.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | ~150 - 155 |
| C-5 (pyrazole) | ~138 - 142 |
| C-4 (pyrazole) | ~105 - 108 |
| N-CH₃ (pyrazole) | ~38 - 42 |
| CH (ethanamine) | ~50 - 55 |
| CH₃ (ethanamine) | ~22 - 26 |
Justification of Predicted ¹³C Chemical Shifts:
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Pyrazole Ring Carbons (C-3, C-5, and C-4): The chemical shifts of the pyrazole ring carbons are highly characteristic. The C-3 and C-5 carbons, being adjacent to nitrogen atoms, are significantly deshielded and appear downfield. The C-3 carbon, bearing the ethanamine substituent, is expected to be the most downfield. The C-4 carbon is typically the most shielded of the ring carbons. These predictions are consistent with data reported for various substituted pyrazoles.[3]
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N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected in the aliphatic region, with a chemical shift around 38-42 ppm.
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Ethanamine Side Chain Carbons (CH and CH₃): The methine carbon of the ethanamine side chain will be in the range of 50-55 ppm, influenced by the attached amino group. The methyl carbon will be found further upfield, typically in the 22-26 ppm range.
Experimental Protocols for NMR Analysis
To obtain high-quality NMR spectra for (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine, the following experimental workflow is recommended.
Sample Preparation
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Solvent Selection: Chloroform-d (CDCl₃) is a good initial choice as it is a common solvent for many organic molecules. For observing potentially exchangeable NH protons more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as it slows down the rate of proton exchange.
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Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition Workflow
Caption: Recommended workflow for NMR analysis.
1D NMR Experiments
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¹H NMR: Acquire a standard proton spectrum. Pay attention to the spectral width to ensure all signals are captured.
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¹³C NMR: A proton-decoupled ¹³C experiment is standard. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90) is highly recommended.
2D NMR Experiments
To confirm the assignments, the following 2D NMR experiments are invaluable:
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COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the H-4/H-5 and CH/CH₃ couplings.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of the protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (like C-3) by observing correlations from nearby protons (e.g., H-4, H-5, and the methine proton).
Field-Proven Insights and Troubleshooting
The NMR spectroscopy of pyrazole derivatives can present certain challenges. Awareness of these potential issues is crucial for accurate interpretation.
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Tautomerism: For pyrazoles that are unsubstituted at the N-1 position, annular tautomerism can lead to a mixture of two rapidly interconverting forms, resulting in broadened or multiple sets of signals.[4] Since the target molecule is N-methylated, this is not a concern.
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Broad N-H Signals: As mentioned, the NH₂ protons can be broad and their chemical shift variable. To confirm their presence, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H spectrum will result in the disappearance of the NH₂ signal due to proton-deuterium exchange.[4]
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Solvent Effects: The chemical shifts, particularly of the pyrazole ring protons, can be influenced by the choice of solvent due to solvent-solute interactions.[5] It is good practice to report the solvent used for NMR analysis.
Logical Relationships in Spectral Interpretation
The process of assigning NMR signals to the molecular structure follows a logical pathway, integrating information from different NMR experiments.
Caption: Interconnectivity of NMR experiments for structural elucidation.
Conclusion
This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine. By leveraging data from analogous structures and established NMR principles, researchers can confidently approach the characterization of this and related chiral pyrazole derivatives. The outlined experimental protocols and troubleshooting insights further equip scientists with the practical knowledge required for successful NMR analysis in a drug discovery and development setting. The application of a comprehensive suite of 1D and 2D NMR experiments is essential for the complete and unambiguous structural assignment of this important class of molecules.
References
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PubChem. 1H-Pyrazole, 1-methyl-. [Link]
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SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. [Link]
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MDPI. Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
